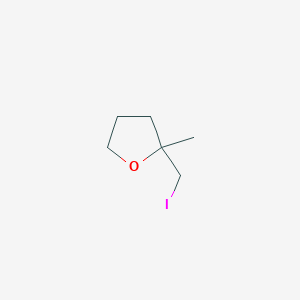
2-(Iodomethyl)-2-methyltetrahydrofuran
Description
2-(Iodomethyl)-2-methyltetrahydrofuran is a halogenated cyclic ether characterized by a tetrahydrofuran backbone substituted with a methyl group and an iodomethyl group at the 2-position. This structural configuration imparts unique reactivity, particularly in alkylation and cross-coupling reactions, due to the presence of the iodine atom, which serves as a good leaving group.
Properties
Molecular Formula |
C6H11IO |
|---|---|
Molecular Weight |
226.06 g/mol |
IUPAC Name |
2-(iodomethyl)-2-methyloxolane |
InChI |
InChI=1S/C6H11IO/c1-6(5-7)3-2-4-8-6/h2-5H2,1H3 |
InChI Key |
LTNIHJIQWCGOTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCO1)CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-2-methyltetrahydrofuran typically involves the iodination of 2-methyl-2-methyltetrahydrofuran. One common method is the reaction of 2-methyl-2-methyltetrahydrofuran with iodine and a suitable oxidizing agent, such as hydrogen peroxide, in the presence of a solvent like acetic acid. The reaction conditions usually require moderate temperatures and careful control of the reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-2-methyltetrahydrofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new carbon-heteroatom bonds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include alcohols and ketones.
Reduction Reactions: The primary product is the corresponding methyl derivative.
Scientific Research Applications
2-(Iodomethyl)-2-methyltetrahydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)-2-methyltetrahydrofuran involves its reactivity with nucleophiles and electrophiles. The iodomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the tetrahydrofuran ring.
Comparison with Similar Compounds
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


